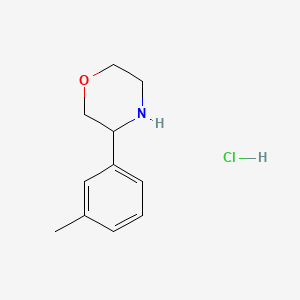
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that features a lithium ion coordinated to a complex organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of 3-chloro-1,2-thiazole with difluoroacetic acid in the presence of a lithium base. The reaction conditions may include:
- Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
- Temperature: Controlled temperatures ranging from -10°C to 25°C.
- Catalysts: Use of catalysts such as lithium diisopropylamide (LDA) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety protocols are in place.
化学反応の分析
Types of Reactions
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazole ring.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)acetate
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2-fluoroacetate
- Lithium 2-(3-chloro-1,2-thiazol-4-yl)-2,2-dichloroacetate
Uniqueness
Lithium(1+) 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate is unique due to the presence of both chloro and difluoro groups, which may confer distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C5HClF2LiNO2S |
|---|---|
分子量 |
219.5 g/mol |
IUPAC名 |
lithium;2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C5H2ClF2NO2S.Li/c6-3-2(1-12-9-3)5(7,8)4(10)11;/h1H,(H,10,11);/q;+1/p-1 |
InChIキー |
UOYJFYPWEOGWMU-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=C(C(=NS1)Cl)C(C(=O)[O-])(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13476477.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13476487.png)

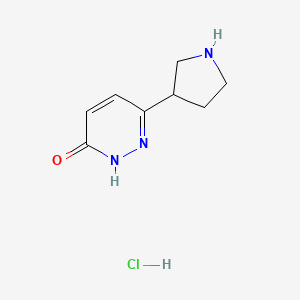

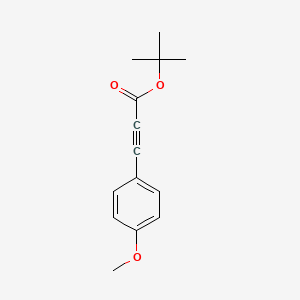
![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

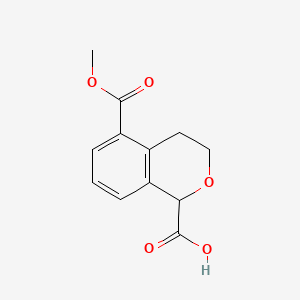
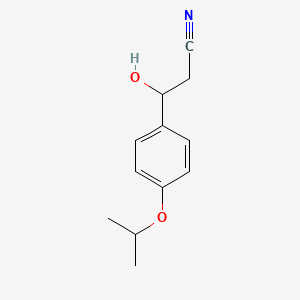
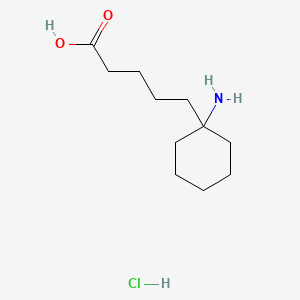
![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
